N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a deuterated metabolite of Quetiapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This compound is utilized in scientific research to study the pharmacokinetics and metabolic pathways of Quetiapine, providing insights into its efficacy and safety profiles. The deuteration in N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 allows for enhanced tracking and analysis in various experimental setups, particularly in mass spectrometry.
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is classified as a pharmaceutical metabolite. It is derived from Quetiapine, which is chemically categorized as a dibenzothiazepine derivative. The specific chemical identifier for this compound is CAS 1189866-35-0. This compound is primarily sourced from chemical suppliers specializing in labeled compounds for research purposes, such as BenchChem and LGC Standards .
The synthesis of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves several key steps starting from the parent compound, Quetiapine. The process typically includes:
The reaction conditions are meticulously controlled to optimize yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
The molecular formula for N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is C19H22D8N2O3S. The structure features a dibenzothiazepine core with a hydroxylated ethoxy side chain. The presence of deuterium isotopes enhances the compound's stability and reduces background noise in analytical techniques.
Key structural data includes:
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 can undergo various chemical reactions typical of organic compounds:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .
As a metabolite of Quetiapine, N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 shares similar mechanisms of action. It primarily acts on neurotransmitter systems by:
These actions contribute to its therapeutic effects while also providing insights into potential side effects associated with Quetiapine use .
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 has several scientific applications:
This compound plays a crucial role in advancing knowledge regarding antipsychotic medications and their metabolic profiles, facilitating improved therapeutic strategies .
The compound N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 possesses the systematic IUPAC designation 6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine. Its molecular formula is C₁₇H₉D₈N₃S, reflecting the strategic replacement of eight hydrogen atoms with deuterium at the piperazinyl ring positions (specifically the 2,2,3,3,5,5,6,6-octadeuterio configuration). This isotopic labeling yields a molecular weight of 303.45 g/mol, approximately 8 atomic mass units heavier than its non-deuterated counterpart (MW 295.41 g/mol) [5] [6]. The compound is registered under CAS Number 1189866-35-0, providing a unique identifier across chemical databases and regulatory frameworks.
Table 1: Comprehensive Chemical Identifiers for N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8
Identifier Type | Designation |
---|---|
Systematic Name | 6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine |
Molecular Formula | C₁₇H₉D₈N₃S |
CAS Registry Number | 1189866-35-0 |
SMILES Notation | [2H]C1([2H])NC([2H])([2H])C([2H])([2H])N(C2=Nc3ccccc3Sc4ccccc24)C1([2H])[2H] |
InChI Key | InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2 |
Molecular Weight | 303.45 g/mol |
Accurate Mass | 303.1645 Da |
The compound is characterized by a purity specification exceeding >95% when analyzed via high-performance liquid chromatography (HPLC), meeting rigorous standards for research applications. Proper storage requires maintenance at -20°C to ensure long-term stability, though it can tolerate transient exposure to room temperature during shipping processes. The chemical structure retains the dibenzothiazepine core fundamental to quetiapine's pharmacophore while featuring deuterium atoms exclusively positioned on the piperazine moiety—a design choice that minimizes potential isotopic effects on receptor binding while maximizing analytical utility [5] [6].
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 functions as the isotopically labeled counterpart to N-desalkylquetiapine, a pharmacologically active human metabolite generated through hepatic cytochrome P450-mediated oxidation of the parent drug quetiapine. The metabolic transformation involves cleavage of the 2-(2-hydroxyethoxy)ethyl side chain from quetiapine's molecular structure (C₂₁H₂₅N₃O₂S), yielding the secondary amine metabolite [5] [7]. This biotransformation pathway holds significant pharmacological relevance because N-desalkylquetiapine (norquetiapine) exhibits potent neurotransmitter reuptake inhibition and receptor binding activities that contribute substantially to quetiapine's clinical effects, particularly its antidepressant and anxiolytic properties [2] [7].
The deuterated version incorporates eight deuterium atoms specifically positioned on the piperazine ring, creating a mass shift that enables unambiguous differentiation from endogenous metabolites during mass spectrometric analysis. This characteristic makes it exceptionally valuable as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for quantifying both quetiapine and its metabolites in complex biological matrices such as plasma, serum, and brain tissue homogenates. The deuterium atoms provide sufficient mass separation (approximately 8 Da) from the non-deuterated molecule while maintaining nearly identical chromatographic behavior and extraction efficiency—critical attributes for accurate quantification [5] [9].
Table 2: Molecular Characteristics of Quetiapine and Key Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|
Quetiapine (Parent Drug) | C₂₁H₂₅N₃O₂S | 383.51 | Ethanol-linked piperazine side chain |
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine (Norquetiapine) | C₁₇H₁₇N₃S | 295.41 | Secondary amine metabolite |
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 | C₁₇H₉D₈N₃S | 303.45 | Deuterium-labeled metabolite standard |
7-Hydroxy-N-desalkyl Quetiapine-d8 | C₁₇H₉D₈N₃OS•2HCl | 392.37 | Deuterated oxidative metabolite |
The deuterated metabolite standard also facilitates research into further metabolic transformations, particularly the formation of 7-hydroxy-N-desalkyl quetiapine (C₁₇H₉D₈N₃OS•2HCl, MW 392.37), a oxidative metabolite produced primarily via CYP2D6-mediated hydroxylation. The availability of the deuterated standard enables precise quantification of this downstream metabolite in in vitro incubation systems and in vivo pharmacokinetic studies, providing insights into interindividual variability in quetiapine metabolism [9] [10].
The application of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 spans multiple critical domains in pharmaceutical research, significantly advancing our understanding of quetiapine's pharmacology:
Receptor Binding Studies: Researchers employ this deuterated standard to elucidate the binding affinities of quetiapine metabolites at neurotransmitter receptors. Studies utilizing this compound have demonstrated that norquetiapine potently inhibits norepinephrine reuptake (via norepinephrine transporter blockade) and acts as a partial agonist at 5-HT₁A receptors. These mechanisms underlie quetiapine's demonstrated efficacy in mood disorder treatment. The deuterated standard allows precise quantification of receptor occupancy levels without interference from endogenous compounds or parent drug molecules in complex biological matrices [2] [7].
Metabolic Profiling and Pharmacokinetics: The compound serves as an indispensable internal standard in quantitative analytical methods. It enables precise measurement of norquetiapine formation kinetics across in vitro systems (microsomes, hepatocytes) and in vivo preclinical/clinical studies. Research employing this standard has revealed significant interindividual variation in norquetiapine formation, partially attributable to CYP3A4 genetic polymorphisms. Such insights directly inform personalized medicine approaches in psychiatric pharmacotherapy [5] [7].
Isotope Dilution Mass Spectrometry: The deuterium labeling provides a robust 8 Da mass difference from endogenous metabolites, eliminating analytical interference during mass spectrometric quantification. This application is critical for therapeutic drug monitoring programs and toxicology investigations where accurate quantification of parent drug and metabolites is essential for clinical interpretation. Laboratories worldwide have validated methods incorporating this standard to achieve sub-ng/mL detection limits in biological specimens [5] [6].
Drug-Drug Interaction Studies: The standard facilitates precise assessment of metabolic interactions between quetiapine and coadministered medications. Studies utilizing this compound have quantified the profound induction of quetiapine metabolism by carbamazepine (via CYP3A4 induction) and inhibition by ketoconazole, directly informing clinical practice guidelines regarding antipsychotic polypharmacy [7].
Tracer for Blood-Brain Barrier Penetration: The deuterium labeling enables differentiation between peripherally and centrally formed metabolites in neuropharmacokinetic studies. Research employing this standard has demonstrated significant blood-brain barrier penetration of norquetiapine, supporting its direct contribution to quetiapine's central nervous system effects [2].
Table 3: Research Applications of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8
Research Domain | Specific Application | Technical Advantage |
---|---|---|
Neuroreceptor Pharmacology | Quantification of metabolite binding affinity at dopamine, serotonin, and adrenergic receptors | Eliminates signal interference from endogenous compounds |
Drug Metabolism Studies | CYP-mediated metabolic pathway characterization in hepatocyte and microsomal systems | Enables precise kinetic measurements of metabolite formation |
Therapeutic Drug Monitoring | LC-MS/MS quantification of plasma metabolite concentrations in clinical samples | Provides stable isotope internal standard for maximum accuracy |
Drug-Drug Interaction Profiling | Assessment of metabolic inhibition/induction effects on metabolite generation | Allows isolation of specific metabolic pathways from complex biological matrices |
Neuropharmacokinetics | Blood-brain barrier penetration assessment of active metabolites | Facilitates differentiation between peripheral and CNS metabolite formation |
The synthesis and commercial availability of this specialized standard (priced at approximately $400-650 per milligram from research chemical suppliers) represents a significant advancement for neuropsychiatric pharmacology. It enables research that systematically distinguishes the pharmacological contributions of parent drug versus active metabolites—a distinction previously obscured by analytical limitations. Current research continues to leverage this compound to unravel complex concentration-effect relationships in quetiapine therapy and to guide development of novel antipsychotic agents with optimized metabolic and receptor binding profiles [2] [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3